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Compound of Interest

Compound Name: Cytochalasin H

Cat. No.: B1252276 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cytochalasin H is a cell-permeable fungal metabolite, or mycotoxin, that

functions as a potent inhibitor of actin polymerization.[1][2] By binding to the fast-growing

barbed end of actin filaments, it effectively blocks both the assembly and disassembly of actin

monomers, leading to the disruption of the actin cytoskeleton.[3] This interference with actin

dynamics affects a multitude of cellular processes, including cell division, motility, migration,

and morphology.[3] Consequently, Cytochalasin H is a valuable tool in cell biology research

and a compound of interest in drug development, particularly for its anti-cancer and anti-

angiogenic properties.[4][5][6]

Application Notes
Cytochalasin H has demonstrated significant effects across various cell lines and biological

assays. Its primary mechanism of inhibiting actin polymerization leads to downstream effects

on cell viability, migration, and specific signaling pathways.

Effective Concentrations and Cellular Effects
The optimal concentration of Cytochalasin H is application- and cell-line-dependent. Lower

concentrations are typically sufficient to disrupt cell migration and cytoskeletal organization,

while higher concentrations are often required to induce apoptosis and significant cytotoxicity.

Table 1: Effective Concentrations of Cytochalasin H in Different Cell Lines and Assays
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Cell Line Assay Type
Concentrati
on Range

Incubation
Time

Observed
Effect

Reference

A549 (Human

Lung

Adenocarcino

ma)

Cell Viability

(CCK-8)
6.25 - 100 µM 24, 48, 72 h

Dose-

dependent

inhibition of

cell

proliferation.

[5]

[5]

A549 (Human

Lung

Adenocarcino

ma)

Cell Cycle

Analysis
6.25 - 50 µM 48 h

Arrested cells

at the G2/M

phase.[5][7]

[5][7]

A549 (Human

Lung

Adenocarcino

ma)

Apoptosis 6.25 - 50 µM 48 h

Increased

expression of

Bax, p53,

cleaved

caspase-3;

decreased

Bcl-xL, Bcl-2.

[4]

[4]

A549 (Human

Lung

Adenocarcino

ma)

Cell Migration

(Wound

Healing)

0.05 - 0.8 µM 24, 48, 72 h

Dose-

dependent

inhibition of

cell migration.

[7]

[7]

A549 & H460

(NSCLC)

Angiogenesis

(VEGF

Expression)

6.25 - 25 µM 24 h

Inhibition of

HIF-1α and

VEGF protein

expression.

[6]

[6]

U-2 OS

(Human

Osteosarcom

a)

Actin

Disruption

1 µM - 5 µM 1 h Rearrangeme

nt of actin,

formation of

aggregates,

[8]
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loss of stress

fibers.[8]

Table 2: IC50 Values of Cytochalasin H in Cancer Cell Lines

Cell Line Assay
Incubation
Time

IC50 Value Reference

A549 (Human

Lung

Adenocarcinoma

)

CCK-8 Assay Not Specified
159.50 ± 1.048

µM
[5]

Various Cancer

Cell Lines

Cytotoxicity

Assay
Not Specified

1.80 to 11.28

µM*
[9]

HeLa (Cervical

Cancer)

Cytotoxicity

Assay
Not Specified 4.96 µM** [9]

K-562

(Myelogenous

Leukemia)

Antiproliferative

Assay
Not Specified Moderate Activity [9]

*Note: This range is for a related cytochalasan, Triseptatin. **Note: This value is for a related

cytochalasan, Deoxaphomin B.

Signaling Pathways Modulated by Cytochalasin H
Cytochalasin H has been shown to inhibit angiogenesis in non-small cell lung cancer (NSCLC)

cells by suppressing key signaling pathways. Specifically, it downregulates the expression of

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) by

inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways.[6]
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Caption: Cytochalasin H inhibits the PI3K/AKT and ERK1/2 pathways.

Experimental Protocols
Preparation of Cytochalasin H Stock Solution
Materials:

Cytochalasin H powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Procedure:

Cytochalasin H is poorly soluble in aqueous solutions but soluble in organic solvents like

DMSO.

To prepare a 1 mM stock solution, dissolve the appropriate amount of Cytochalasin H
powder in 0.1% DMSO.[5][7]

Vortex briefly to ensure the compound is fully dissolved.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.
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Store the aliquots at -20°C for up to one month.[2]

For experiments, thaw an aliquot and dilute it to the desired final concentration using cell

culture medium.[5][7] The final DMSO concentration in the culture medium should ideally be

kept at or below 0.1% to avoid solvent-induced cytotoxicity.[10]

General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of Cytochalasin H on

cultured cells.

1. Cell Culture
(e.g., A549 cells in RPMI-1640)

2. Cell Seeding
(Plate cells at desired density, e.g., 5x10³ cells/well)

3. Cytochalasin H Treatment
(Add diluted drug to achieve final concentrations)

4. Incubation
(e.g., 24, 48, or 72 hours at 37°C, 5% CO₂)

5. Perform Cellular Assays

Cell Viability Assay
(e.g., CCK-8)

Migration Assay
(e.g., Wound Healing)

Protein Analysis
(e.g., Western Blot)

Cell Cycle Analysis
(e.g., Flow Cytometry)

6. Data Collection & Analysis
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Click to download full resolution via product page

Caption: A general workflow for in vitro cell-based assays with Cytochalasin H.

Cell Viability Assay (CCK-8 Protocol)
This protocol is adapted from studies on A549 cells.[5]

Materials:

Cells in logarithmic growth phase (e.g., A549)

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

96-well cell culture plates

Cytochalasin H stock solution

Cell Counting Kit-8 (CCK-8) solution

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of medium.[5]

Incubate the plate at 37°C in a 5% CO₂ incubator until cells adhere.

Prepare serial dilutions of Cytochalasin H in complete culture medium from the stock

solution.

Remove the medium from the wells and add 100 µL of the Cytochalasin H dilutions (e.g., 0,

6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest

concentration used).

Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[5]

After incubation, add 10 µL of CCK-8 solution to each well.[5]
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Incubate the plate for an additional 1-2 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Migration Assay (Scratch Wound Healing)
This protocol is effective for observing the inhibition of cell migration at low concentrations of

Cytochalasin H.[7]

Materials:

Cells that form a confluent monolayer (e.g., A549)

6-well cell culture plates

Sterile 10 µL or 200 µL pipette tips

Phosphate-Buffered Saline (PBS)

Cytochalasin H stock solution

Microscope with a camera

Procedure:

Seed cells into a 6-well plate at a density that will form a confluent monolayer (e.g., 5x10⁴

cells/well for A549).[7]

Incubate until the cells are fully confluent.

Create a linear scratch in the monolayer using a sterile pipette tip.[7]

Gently wash the wells three times with PBS to remove detached cells and debris.[7]

Replace the PBS with fresh culture medium containing different concentrations of

Cytochalasin H (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 µM).[7]
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Place the plate on a microscope and capture an image of the scratch at time 0. Mark the

position for subsequent imaging.

Incubate the plate at 37°C and 5% CO₂.

Capture images of the same wound area at subsequent time points (e.g., 24, 48, and 72

hours).[7]

Measure the width of the scratch at each time point and compare the rate of closure between

treated and control groups.

Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following treatment with

Cytochalasin H.[5][7]

Materials:

Cells in logarithmic growth phase

6-well cell culture plates

Cytochalasin H stock solution

Trypsin-EDTA

PBS

70% ice-cold ethanol

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with various concentrations of Cytochalasin H (e.g., 0, 6.25, 12.5, 25, 50 µM)

for 48 hours.[5][7]

Harvest the cells by trypsinization and collect them in a centrifuge tube.

Wash the cells with PBS and centrifuge at 1,000 rpm for 5 minutes.[5]

Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol

while gently vortexing.

Incubate the fixed cells overnight at 4°C.[7]

Centrifuge the cells to remove the ethanol and wash with PBS.

Resuspend the cell pellet in 0.5 mL of PI staining solution.[5]

Incubate for 30 minutes at 37°C in the dark.[5]

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of

cells in G0/G1, S, and G2/M phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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